1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 64026-35-3) is a pyrrolidinone derivative with the molecular formula C₂₂H₃₂N₂O₄ and a molar mass of 388.5 g/mol . Key physicochemical properties include a predicted density of 1.137 g/cm³, boiling point of 661.3°C, and a pKa of 4.28, indicating moderate acidity . The structure features a pyrrolidine-3-carboxylic acid backbone substituted with a 5-oxo group and a 4-(decylcarbamoyl)phenyl moiety, which confers unique chemical and biological properties.
Pyrrolidinones are pharmacologically significant scaffolds, known for antibacterial, anticancer, and neuroprotective activities .
Properties
CAS No. |
64026-35-3 |
|---|---|
Molecular Formula |
C22H32N2O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[4-(decylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C22H32N2O4/c1-2-3-4-5-6-7-8-9-14-23-21(26)17-10-12-19(13-11-17)24-16-18(22(27)28)15-20(24)25/h10-13,18H,2-9,14-16H2,1H3,(H,23,26)(H,27,28) |
InChI Key |
XKRVGIJKGDZDMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the decylcarbamoyl phenyl intermediate, which is then coupled with a pyrrolidine derivative under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant activity against multidrug-resistant pathogens. These include Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Candida auris and Aspergillus fumigatus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogens | Activity Level |
|---|---|---|
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus, Klebsiella pneumoniae | Significant |
| 3,5-Dichloro-2-hydroxyphenyl derivative | Acinetobacter baumannii, Pseudomonas aeruginosa | Moderate to High |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | Candida auris, Aspergillus fumigatus | High |
Antioxidant Properties
The antioxidant potential of similar compounds has also been investigated. For example, derivatives containing chloro and hydroxyl substituents have shown remarkable DPPH radical scavenging activity. One notable compound exhibited antioxidant activity 1.5 times greater than that of ascorbic acid, indicating a strong potential for therapeutic applications in oxidative stress-related conditions .
Table 2: Antioxidant Activity of Selected Derivatives
| Compound Name | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
|---|---|---|
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | 88.6% | 1.5 times higher |
| 1-(4-Methylbenzyl)-5-oxopyrrolidine | 87.7% | Comparable |
| Novel Triazole Derivative | 78.6% | Close to Ascorbic Acid |
Potential Anticancer Applications
Emerging research indicates that compounds like 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid may possess anticancer properties. Studies have shown that certain derivatives can inhibit the growth of tumor cells by targeting the Aryl Hydrocarbon Receptor (AHR), which is implicated in cancer progression . The ability to modulate AHR activity suggests a novel pathway for cancer treatment.
Table 3: Anticancer Activity Insights
| Compound Name | Mechanism of Action | Target Cancer Types |
|---|---|---|
| Pyrrolidine Derivatives | AHR inhibition | Various solid tumors |
| Heterocyclic Moieties | Induction of apoptosis in cancer cells | Leukemia, Lymphoma |
Mechanism of Action
The mechanism of action of 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The decylcarbamoyl group in the target compound introduces significant hydrophobicity compared to smaller substituents like chlorine (Cl) or methyl (-CH₃).
- Acidity : The pKa of the target compound (4.28) is lower than that of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (predicted ~5.5), suggesting stronger hydrogen-bonding capacity due to the decylcarbamoyl group .
Biological Activity
1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including antimicrobial efficacy, anticancer properties, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to a class of pyrrolidine derivatives characterized by the presence of a decylcarbamoyl group attached to a phenyl ring. Its molecular formula is , and it features a carboxylic acid functional group that is pivotal for its biological activity.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of similar pyrrolidine derivatives, particularly against Gram-positive bacteria and fungi. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Key Findings:
- In vitro Activity : Derivatives of pyrrolidine, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, demonstrated significant activity against multidrug-resistant pathogens like Staphylococcus aureus and Candida auris .
- Structure-Activity Relationship : Variations in substituents on the phenyl ring significantly influenced antimicrobial potency. For instance, the introduction of halogen groups (like chloro) enhanced activity against resistant strains .
| Compound | Antimicrobial Activity (MIC µg/mL) | Target Pathogen |
|---|---|---|
| 1a | >128 | Various |
| 1b | <64 | S. aureus |
| 2a | 32 | C. auris |
Anticancer Activity
The anticancer potential of 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid has been explored through various in vitro assays.
Key Findings:
- Cell Viability Assays : In studies utilizing A549 lung cancer cells, compounds similar to 1-(4-(Decylcarbamoyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid showed varying degrees of cytotoxicity. The most active derivatives reduced cell viability significantly compared to controls .
| Compound | Viability (%) at 100 µM | Significance (p-value) |
|---|---|---|
| Control | 100 | - |
| 1a | 63.4 | <0.05 |
| 1b | 21.2 | <0.001 |
The biological activity of this compound may be attributed to its ability to modulate key cellular pathways:
- Nrf2 Activation : Some derivatives have been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress .
- Cytotoxicity Mechanisms : The anticancer effects are hypothesized to involve DNA damage and apoptosis induction pathways, which are critical for effective cancer treatment strategies.
Case Studies
Several case studies illustrate the effectiveness of pyrrolidine derivatives in clinical settings:
- Multidrug Resistance : A study demonstrated that certain derivatives could overcome resistance mechanisms in pathogenic strains, offering new avenues for treatment .
- Cytotoxic Profiles : Research indicated that specific structural modifications led to enhanced cytotoxicity in cancer cells, highlighting the importance of chemical structure in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
